Cas no 936630-57-8 ((3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid)

(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid structure
936630-57-8 structure
Product Name:(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
N.o CAS:936630-57-8
MF:C10H10F3NO2
MW:233.187113285065
MDL:MFCD07363507
CID:69581
PubChem ID:7146283
Update Time:2024-10-26

(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid
    • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
    • (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
    • tert-butyl (R)-1-(methoxycarbonyl)-3-(2,4,5-triflu
    • (R)-3-Amino-4-(2,4,5-Trifluorophenyl)-butyric acid
    • I01-7533
    • (βR)-β-Amino-2,4,5-trifluorobenzenebutanoic acid (ACI)
    • EN300-393286
    • UNII-NG2PN5Z4PE
    • CHEMBL4981476
    • Q-101368
    • BENZENEBUTANOIC ACID, .BETA.-AMINO-2,4,5-TRIFLUORO-
    • Benzenebutanoic acid, beta-amino-2,4,5-trifluoro-, (betaR)-
    • AKOS015890555
    • Benzenebutanoic acid, beta-amino-2,4,5-trifluoro-
    • DTXSID60428049
    • KEFQQJVYCWLKPL-ZCFIWIBFSA-N
    • (3r)-amino-4-(2,4,5-trifluorophenyl)butanoic acid
    • CS-0012818
    • Benzenebutanoic acid, ss-amino-2,4,5-trifluoro-, (ssR)-; (ssR)-ss-Amino-2,4,5-trifluorobenzenebutanoic acid; (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
    • MFCD07363507
    • 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid
    • NG2PN5Z4PE
    • SCHEMBL743022
    • (r)-3-amino-4-(2,4,5-trifluorophenyl)butanoicacid
    • BCP12296
    • DS-8908
    • Sitagliptin acid
    • A50495
    • 936630-57-8
    • AC-23933
    • benzenebutanoic acid, .beta.-amino-2,4,5-trifluoro-, (.beta.r)-
    • MDL: MFCD07363507
    • Inchi: 1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16)/t6-/m1/s1
    • Chave InChI: KEFQQJVYCWLKPL-ZCFIWIBFSA-N
    • SMILES: C(C1C=C(F)C(F)=CC=1F)[C@@H](N)CC(=O)O

Propriedades Computadas

  • Massa Exacta: 233.06600
  • Massa monoisotópica: 233.06636305g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 252
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: -1.2
  • Superfície polar topológica: 63.3Ų

Propriedades Experimentais

  • Densidade: 1.399
  • Ponto de ebulição: 326.6 °C at 760 mmHg
  • Ponto de Flash: 326.6 °C at 760 mmHg
  • Índice de Refracção: 1.513
  • PSA: 63.32000
  • LogP: 2.14870

(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Dados aduaneiros

  • CÓDIGO SH:2922499990
  • Dados aduaneiros:

    中国海关编码:

    2922499990

    概述:

    2922499990 其他氨基酸及其酯及它们的盐(含有一种以上含氧基的除外). 增值税率:17.0% 退税率:9.0% 监管条件:AB(入境货物通关单,出境货物通关单) 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装

    监管条件:

    A.入境货物通关单
    B.出境货物通关单

    检验检疫类别:

    P.进境动植物、动植物产品检疫
    Q.出境动植物、动植物产品检疫
    R.进口食品卫生监督检验
    S.出口食品卫生监督检验
    M.进口商品检验
    N.出口商品检验

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R33560-5g
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
936630-57-8
5g
¥1046.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R33560-250mg
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
936630-57-8
250mg
¥136.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R33560-1g
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
936630-57-8
1g
¥346.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R33560-25g
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
936630-57-8
25g
¥4296.0 2021-09-08
Chemenu
CM255880-5g
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
936630-57-8 95%
5g
$138 2021-06-09
Chemenu
CM255880-10g
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
936630-57-8 95%
10g
$215 2021-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VY400-250mg
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
936630-57-8 95+%
250mg
187CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VY400-50mg
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
936630-57-8 95+%
50mg
55.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VY400-1g
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
936630-57-8 95+%
1g
376.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VY400-5g
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
936630-57-8 95+%
5g
1287.0CNY 2021-07-14

(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: N-Carbamoyl-D-amino acid amidase Solvents: Dimethyl sulfoxide ,  Water ;  15.6 h, pH 6.5, 37 °C
Referência
Biosynthesis method for intermediate of Sitagliptin
, China, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, rt
Referência
Synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl) butanoic acid
Ying, Jia-ni; Sheng, Zhen-hua, Huaxue Shiji, 2020, 42(10), 1255-1259

Método de produção 3

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  20 h, rt → reflux
Referência
Method for preparing 3-aminopropanol or 3-aminopropionic acid derivative
, China, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 40 psi, rt
Referência
Synthesis, biological assay in vitro and molecular docking studies of new imidazopyrazinone derivatives as potential dipeptidyl peptidase IV inhibitors
Zhu, Yanyun; Xia, Shuang; Zhu, Mingjie; Yi, Weiyin; Cheng, Jiagao; et al, European Journal of Medicinal Chemistry, 2010, 45(11), 4953-4962

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  pH 1, rt
Referência
Preparation of chiral β-amino acids by stereoselective synthesis
, China, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  rt → 50 °C; 5 - 6 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  pH 2 - 3
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 105 psi, 55 - 60 °C
Referência
Efficient and Convenient Synthetic Routes for Sitagliptin Impurities
Metil, Dattatray S.; Sampath, Aalla; Reddy, Jinna Rajender; Chandrashekar, Elati Ravi Ram; Dahanukar, Vilas H.; et al, ChemistrySelect, 2018, 3(10), 2723-2729

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 10, 25 °C → 10 °C; 2 h, 5 - 10 °C
Referência
Preparation of key intermediate of sitagliptin phosphate
, China, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Glucose ,  (S)-1-Phenylethylamine Catalysts: NADH ,  L-Lactate dehydrogenase ,  Triacylglycerol lipase ,  Glucose dehydrogenase (NAD) Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 7.5, 37 °C
Referência
Enzymatic production method of variety of optically active beta-amino acids including beta amino acid precursor intermediate for synthesis of sitagliptin
, Korea, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: (S)-1-Phenylethylamine Catalysts: Triacylglycerol lipase
Referência
Method for enzymatically producing beta amino acid using novel ester hydrolase
, Korea, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  < 10 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
Referência
Preparation of (R)-4-chloro-3-amino-4-(2,4,5-trifluorophenyl)butyric acid as sitagliptin key intermediate
, China, , ,

Método de produção 11

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6
Referência
Process for preparation of sitagliptin intermediate compounds
, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  27 °C; 6 h, reflux
Referência
Process for the preparation of chiral amines and its application in the synthesis of sitagliptin
, India, , ,

Método de produção 13

Condições de reacção
1.1 Reagents: NAD ,  Ammonium formate ,  Tripotassium phosphate Catalysts: Formate dehydrogenase Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 7.5, 30 °C
Referência
Enzyme-chemical preparation method of sitagliptin and intermediate thereof
, China, , ,

Método de produção 14

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 - 10 h, 45 - 100 °C
Referência
Improved enzymatic synthesis of sitagliptin or its salts thereof
, India, , ,

Método de produção 15

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Chloroform ;  6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h, pH 4, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 6.8
Referência
Process for preparation of sitagliptin for treating diabetes
, China, , ,

Método de produção 16

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  20 - 30 °C; 30 °C → 70 °C; 2 - 3 h, 60 - 70 °C
Referência
Preparation of sitagliptin key intermediate
, China, , ,

Método de produção 17

Condições de reacção
1.1 Reagents: Isopropylamine Catalysts: Pyridoxal 5′-phosphate ,  Aminotransferase Solvents: Ethylene glycol ,  Water ;  2 h, pH 9.0, 50 °C; 24 h, 50 °C
Referência
Method for preparing (R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid by transaminase catalysis under weakly alkaline condition
, China, , ,

Método de produção 18

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 55 °C; 3 h, 55 °C
Referência
(R)-ω-transaminase mutant and its application in the synthesis of sitagliptin intermediates by biocatalytic precursor ketone analogues
, China, , ,

(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Raw materials

(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Preparation Products

(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:936630-57-8)(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
Número da Ordem:A900118
Estado das existências:in Stock
Quantidade:10g/25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 12:04
Preço ($):234.0/447.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:936630-57-8)(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
A900118
Pureza:99%/99%
Quantidade:10g/25g
Preço ($):234.0/447.0
E- mail